![molecular formula C14H10BrNO3 B2920990 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol CAS No. 281212-32-6](/img/structure/B2920990.png)
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Properties
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol and its derivatives have been investigated for their antibacterial properties. A study on Schiff base compounds including this molecule found active antibacterial effects against both gram-positive and gram-negative bacteria, highlighting its potential in antibacterial applications (Kakanejadifard et al., 2013).
Antioxidant Activity
Research on bromophenols, including derivatives of this compound, has revealed their potent antioxidant activities. A study on the marine red alga Rhodomela confervoides, which contains naturally occurring bromophenols, demonstrated significant antioxidant effects, suggesting potential uses in preventing oxidative deterioration in food and other applications (Li et al., 2011).
Photodynamic Therapy for Cancer
The compound has been explored for its role in photodynamic therapy, particularly in the treatment of cancer. A study on zinc phthalocyanine derivatives substituted with Schiff bases showed that these compounds have high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition
Research has also investigated the use of Schiff bases, including this compound, as corrosion inhibitors. A study focusing on Schiff bases as inhibitors for carbon steel in acidic media demonstrated their effectiveness in protecting against corrosion, suggesting applications in materials science and engineering (El-Lateef et al., 2015).
Molecular Structure and Properties
Studies on the molecular structure and properties of related Schiff base compounds provide insights into their potential applications in various fields. The crystal structure and properties of these compounds have been extensively analyzed, which is crucial for understanding their reactivity and potential uses in different scientific domains (Wang et al., 2008).
Sensor Applications
These compounds have also been studied for their potential as sensors. Research on derivatives of this compound has shown their effectiveness in detecting specific ions or molecules, indicating potential applications in chemical sensing and environmental monitoring (Elsafy et al., 2018).
Mécanisme D'action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets in a way that modifies their function or structure, leading to observable changes in biological systems.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function, which could in turn lead to changes at the cellular level.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-4-bromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGCOJWXUJZJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

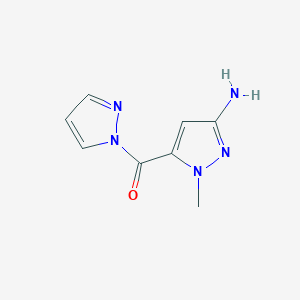
![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)
![N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/no-structure.png)
![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)
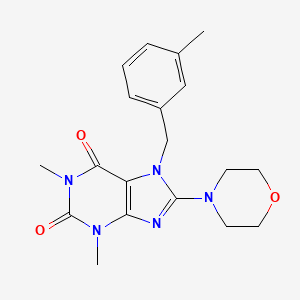
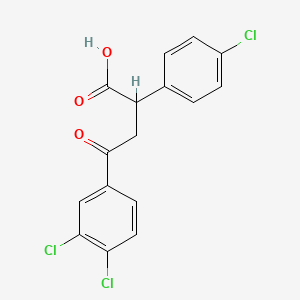
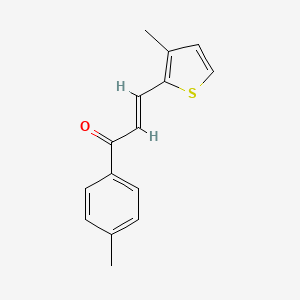
![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)
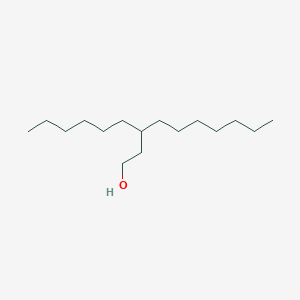
![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2920926.png)
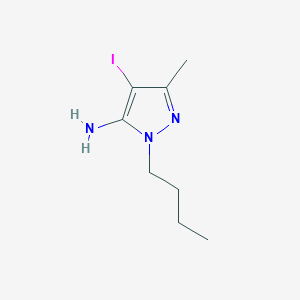
![N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B2920928.png)

![3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2920930.png)